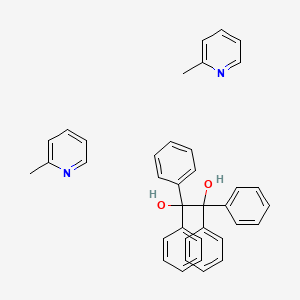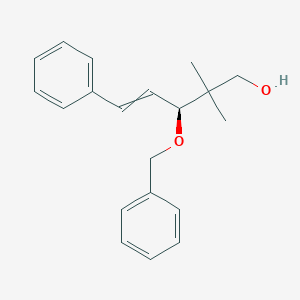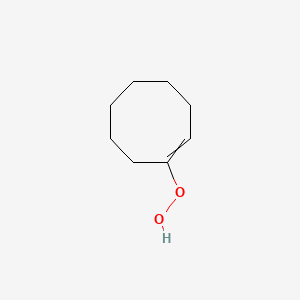
5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate typically involves the reaction of 5-fluoro-1,3,4-thiadiazole with thiocyanate salts. One common method includes the use of potassium thiocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thiolates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, amines, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, thiols, and thiolates. These products have diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate involves its interaction with biological targets at the molecular level. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit DNA replication in bacterial cells, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-1,2,4-thiadiazole
- 5-Fluoro-1,2,3-thiadiazole
- 5-Fluoro-1,2,5-thiadiazole
Uniqueness
5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate is unique due to its specific substitution pattern and the presence of the thiocyanate group. This structural feature imparts distinct chemical and biological properties, making it more effective in certain applications compared to its isomers .
Propiedades
Número CAS |
544705-82-0 |
|---|---|
Fórmula molecular |
C3FN3S2 |
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
(5-fluoro-1,3,4-thiadiazol-2-yl) thiocyanate |
InChI |
InChI=1S/C3FN3S2/c4-2-6-7-3(9-2)8-1-5 |
Clave InChI |
QQNFJXAIKGRLNL-UHFFFAOYSA-N |
SMILES canónico |
C(#N)SC1=NN=C(S1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)

![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)
![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)

methylene]-](/img/structure/B14226050.png)

![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)

